ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate
Brand Name: Vulcanchem
CAS No.: 19954-66-6
VCID: VC20800382
InChI: InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+
SMILES: CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula: C17H28O2
Molecular Weight: 264.4 g/mol

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

CAS No.: 19954-66-6

Cat. No.: VC20800382

Molecular Formula: C17H28O2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate - 19954-66-6

Specification

CAS No. 19954-66-6
Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
IUPAC Name ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate
Standard InChI InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+
Standard InChI Key RAVLTUCAFRTDRY-NWFDBUFXSA-N
Isomeric SMILES CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
SMILES CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C
Canonical SMILES CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator